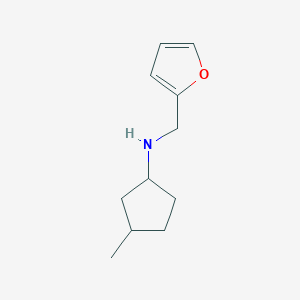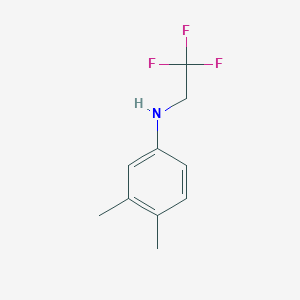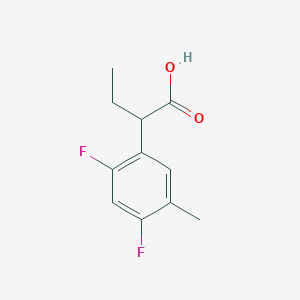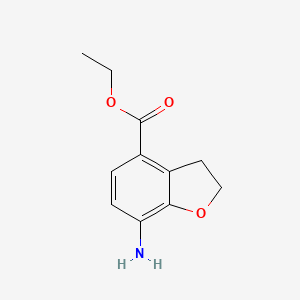
Ethyl 7-amino-2,3-dihydro-4-benzofurancarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl7-amino-2,3-dihydrobenzofuran-4-carboxylate typically involves the formation of the benzofuran ring followed by the introduction of the amino and carboxylate groups. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the formation of the benzofuran ring can be achieved through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives .
Industrial Production Methods
Industrial production methods for benzofuran derivatives, including Ethyl7-amino-2,3-dihydrobenzofuran-4-carboxylate, often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include catalytic processes and optimized reaction conditions to minimize side reactions and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl7-amino-2,3-dihydrobenzofuran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized benzofuran compounds .
Scientific Research Applications
Ethyl7-amino-2,3-dihydrobenzofuran-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, make it a valuable tool for biological research.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including drug development.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, such as the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of Ethyl7-amino-2,3-dihydrobenzofuran-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl7-amino-2,3-dihydrobenzofuran-4-carboxylate include other benzofuran derivatives, such as:
Benzofuran-2-one derivatives: Known for their antioxidant properties.
Psoralen and 8-methoxypsoralen: Used in the treatment of skin diseases like cancer and psoriasis.
Uniqueness
Ethyl7-amino-2,3-dihydrobenzofuran-4-carboxylate is unique due to its specific functional groups, which confer distinct biological activities and reactivity. Its combination of amino and carboxylate groups within the benzofuran framework makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
ethyl 7-amino-2,3-dihydro-1-benzofuran-4-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-2-14-11(13)8-3-4-9(12)10-7(8)5-6-15-10/h3-4H,2,5-6,12H2,1H3 |
InChI Key |
TXMPSABQXNCJIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CCOC2=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


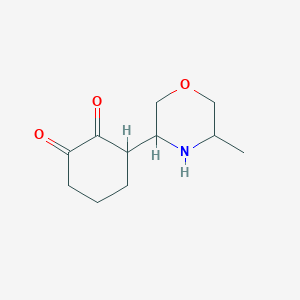
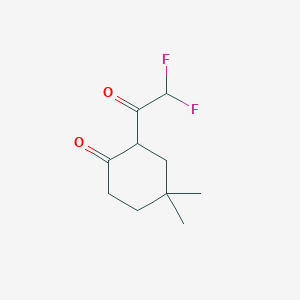
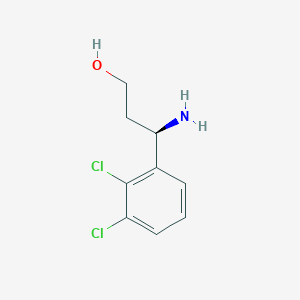
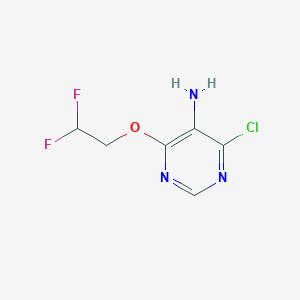
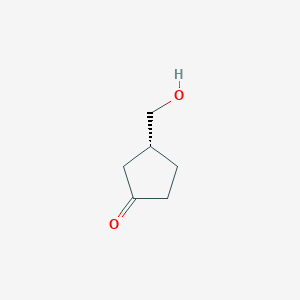
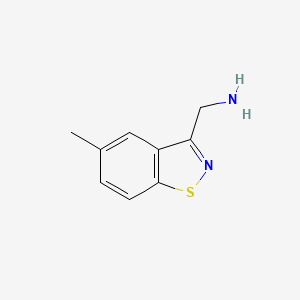
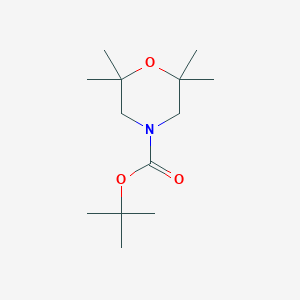
![2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B13067882.png)
